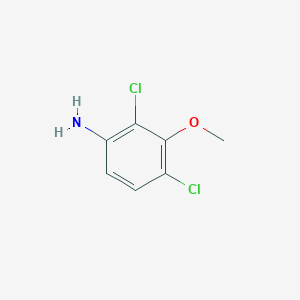

2,4-Dichloro-3-methoxyaniline

Description

2,4-Dichloro-3-methoxyaniline (CAS: Not explicitly provided in evidence) is a substituted aniline derivative featuring two chlorine atoms at the 2- and 4-positions and a methoxy group at the 3-position of the aromatic ring. Its molecular formula is C₇H₇Cl₂NO (molecular weight: 192.04 g/mol). While direct synthesis details for this compound are absent in the provided evidence, analogous compounds (e.g., 4-Chloro-3-methoxyaniline) suggest typical routes involving nitration, halogenation, or hydrolysis reactions .

Properties

Molecular Formula |

C7H7Cl2NO |

|---|---|

Molecular Weight |

192.04 g/mol |

IUPAC Name |

2,4-dichloro-3-methoxyaniline |

InChI |

InChI=1S/C7H7Cl2NO/c1-11-7-4(8)2-3-5(10)6(7)9/h2-3H,10H2,1H3 |

InChI Key |

LBKHSJKYDUMPIK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1Cl)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-3-methoxyaniline typically involves the nucleophilic substitution of 2,4-dichloroaniline with methanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution process .

Industrial Production Methods: Industrial production of 2,4-Dichloro-3-methoxyaniline often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and distillation, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-3-methoxyaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are often used.

Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and are carried out in polar solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .

Scientific Research Applications

2,4-Dichloro-3-methoxyaniline has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in developing new therapeutic agents.

Industry: It is employed in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3-methoxyaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and the functional groups present. The pathways involved in its action include:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.

Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.

Comparison with Similar Compounds

Key Research Findings

- Reactivity: Dichloro substitution (as in 2,4-Dichloro-3-methoxyaniline) reduces nucleophilic aromatic substitution rates compared to mono-chloro analogs (e.g., 4-Chloro-3-methoxyaniline) due to increased electron withdrawal .

- Biological Activity: The dichlorophenoxy group in N-[2-(2,4-Dichlorophenoxy)propyl]-3-methoxyaniline correlates with herbicidal activity, whereas the dichloroaniline core may favor antifungal properties .

- Solubility : Hydrochloride salts (e.g., 3-Chloro-4-Methoxyaniline Hydrochloride) exhibit enhanced aqueous solubility, critical for pharmaceutical bioavailability .

Biological Activity

2,4-Dichloro-3-methoxyaniline (DCM) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of DCM, including its mechanisms of action, relevant case studies, and synthesized data on its effects.

- Chemical Formula : C₇H₈Cl₂N

- Molecular Weight : 177.06 g/mol

- CAS Number : 95-73-8

The biological activity of DCM is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : DCM can inhibit various enzymes by binding to their active sites, thus preventing substrate binding and catalytic activity. This characteristic is particularly relevant in the context of cancer therapy, where enzyme inhibition can halt tumor growth.

- Receptor Modulation : The compound may also act as a modulator of receptor activity, influencing signal transduction pathways that are critical in cellular responses to external stimuli.

Antimicrobial Activity

DCM has shown promise as an antimicrobial agent. Studies indicate that it exhibits inhibitory effects against a range of bacteria and fungi. The following table summarizes the findings from various studies on its antimicrobial efficacy:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

These results suggest that DCM could be developed into a therapeutic agent for treating infections caused by these pathogens.

Anticancer Properties

Research has also highlighted the potential of DCM in cancer treatment. A study evaluated its cytotoxic effects on various cancer cell lines, showing significant inhibition of cell proliferation. The following table presents data from these studies:

| Cell Line | IC₅₀ (µM) | Effect | Reference |

|---|---|---|---|

| MCF-7 (breast cancer) | 10 | Induced apoptosis | |

| HeLa (cervical cancer) | 15 | Cell cycle arrest | |

| A549 (lung cancer) | 12 | Inhibition of migration |

These findings indicate that DCM may act through multiple pathways to exert its anticancer effects, including apoptosis induction and cell cycle modulation.

Case Studies

Several case studies have been conducted to explore the biological effects of DCM:

-

Study on Antimicrobial Efficacy :

- Researchers evaluated the efficacy of DCM against multi-drug resistant strains of bacteria. Results indicated that DCM was effective in reducing bacterial load in vitro and showed potential for further development into an antimicrobial agent.

-

Cancer Cell Line Studies :

- In vitro studies on MCF-7 and HeLa cells demonstrated that treatment with DCM resulted in significant reductions in cell viability and induced apoptotic markers. The study concluded that DCM could be a candidate for further investigation in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.